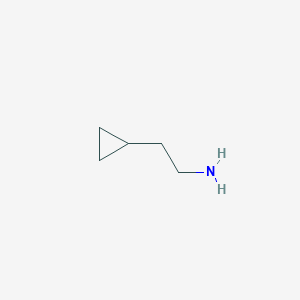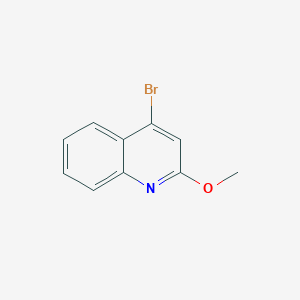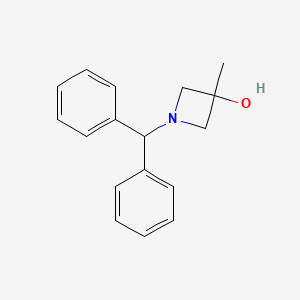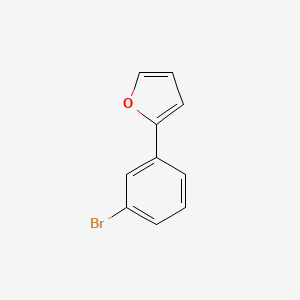![molecular formula C7H4BrNOS B1278564 5-Bromobenzo[D]oxazole-2-thiol CAS No. 439607-87-1](/img/structure/B1278564.png)
5-Bromobenzo[D]oxazole-2-thiol
Overview
Description
5-Bromobenzo[d]oxazole-2-thiol is a compound that is part of a broader class of heterocyclic aromatic organic compounds. These compounds contain a benzene ring fused to an oxazole ring, which is a five-membered ring with an oxygen and a nitrogen atom. The presence of a bromine atom and a thiol group in the compound suggests potential reactivity and usefulness in various chemical syntheses, particularly in the formation of disulfides and as building blocks for more complex molecules.
Synthesis Analysis
The synthesis of related compounds often involves the use of electrochemical methods or nucleophilic substitution reactions. For instance, disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzene thiols, which are structurally similar to this compound, have been synthesized electrochemically through the electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole . Another related synthesis involves the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes in a methanol medium . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of 4-bromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole was confirmed using these techniques . These methods would provide detailed information about the electronic environment of the molecule, the presence of functional groups, and the overall molecular conformation.
Chemical Reactions Analysis
Compounds similar to this compound are known to participate in various chemical reactions. For instance, the reaction of 5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromides led to the formation of new triazole derivatives . Additionally, the deaminative thiolation of benzo[d]oxazol-2-amines has been achieved using carbon disulfide as a sulfur source, which could be a relevant reaction for this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely include a high reactivity due to the presence of the thiol group, which can undergo oxidation to form disulfides. The bromine atom also makes it a candidate for further functionalization through nucleophilic substitution reactions. The solubility, melting point, and other physical properties would be determined experimentally, and could be inferred from related compounds, such as the S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, which were synthesized and characterized .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, a related compound, was synthesized and evaluated for antimicrobial activities. This study could indicate potential applications for 5-Bromobenzo[d]oxazole-2-thiol in similar fields (Bayrak et al., 2009).
Antioxidant and Inhibitory Activities
- Benzimidazole derivatives containing 1,3,4-oxadiazole, such as 5-[(2-(4-Bromobenzyl)-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting potential research applications for this compound in these areas (Menteşe et al., 2015).
Arylation and Catalytic Applications
- Palladium-catalyzed arylation of azole compounds, including oxazoles and thiazoles, indicates possible roles in catalytic processes and organic synthesis for this compound (Pivsa-Art et al., 1998).
Antimicrobial Agents
- Novel quaternary ammonium salts, including benzo[d]oxazole-2-thiol derivatives, have potent antimicrobial effects, suggesting the utility of this compound in developing new antimicrobial agents (Xie et al., 2017).
Photodynamic Therapy Applications
- Porphyrins with nitrogen heterocycle tails, including oxazole thiols, have been explored for singlet oxygen photogeneration and DNA photocleavage, hinting at possible applications in photodynamic therapy (Zheng et al., 2011).
Anticancer Activity
- Synthesis of benzothiazole acylhydrazones, related to benzothiazole-2-thiols, showed anticancer activity, which may extend to this compound derivatives (Osmaniye et al., 2018).
Mechanism of Action
Target of Action
5-Bromobenzo[D]oxazole-2-thiol is a chemical compound with the molecular formula C7H4BrNOS Similar compounds, such as benzo[d]thiazole-2-thiol derivatives, have been reported to target bacterial quorum sensing pathways .
Mode of Action
It’s worth noting that benzo[d]thiazole-2-thiol derivatives have been found to inhibit bacterial quorum sensing . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, allowing them to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
These pathways allow bacteria to respond to changes in their environment and coordinate collective behaviors .
Result of Action
Similar compounds have been shown to inhibit bacterial growth and disrupt biofilm formation .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the efficacy of similar compounds in inhibiting bacterial quorum sensing can be affected by factors such as nutrient availability and defense mechanisms .
Future Directions
Benzoxazole derivatives, including “5-Bromobenzo[D]oxazole-2-thiol”, are a promising area of research in medicinal chemistry due to their wide spectrum of pharmacological activities . Future research could focus on developing new synthetic strategies for benzoxazole derivatives, exploring their potential biological activities, and investigating their mechanisms of action .
properties
IUPAC Name |
5-bromo-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFBNUPHVZYFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442794 | |
| Record name | 5-Bromo-1,3-benzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439607-87-1 | |
| Record name | 5-Bromo-1,3-benzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-benzoxazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














